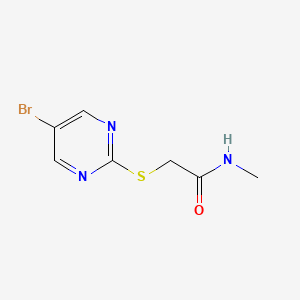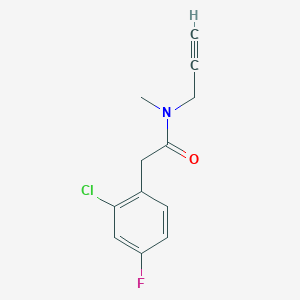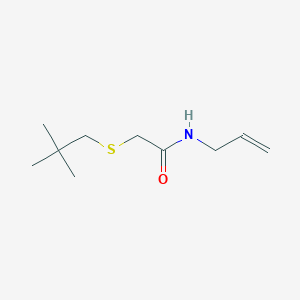
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide, also known as PZQ, is a chemical compound that has been extensively studied for its potential use in treating parasitic infections. This compound has shown significant promise in the treatment of schistosomiasis, a parasitic disease that affects millions of people worldwide. In
作用机制
The mechanism of action of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is not fully understood, but it is thought to involve the disruption of the parasite's nervous system. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is believed to bind to a specific type of calcium channel in the parasite's nervous system, causing paralysis and death of the parasite.
Biochemical and Physiological Effects
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the size of the parasite's reproductive organs, leading to a reduction in the number of eggs produced by the parasite. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has also been shown to reduce the levels of certain enzymes in the parasite, which are important for its survival.
实验室实验的优点和局限性
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, with a large body of research available on its pharmacology and mechanism of action. However, there are also some limitations to its use in lab experiments. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide is highly specific to schistosomiasis, and may not be effective against other parasitic infections. It is also relatively expensive, which may limit its use in some research settings.
未来方向
There are a number of future directions for research on 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide. One area of research is the development of new formulations of the compound, which may improve its efficacy and reduce its side effects. Another area of research is the development of new drugs that target other parasitic infections, using 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide as a model. Finally, there is a need for further research on the mechanism of action of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide, which may lead to the development of new drugs with similar modes of action.
合成方法
The synthesis method of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide involves the reaction of 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide with a suitable reagent. The most commonly used reagent is thionyl chloride, which converts the compound into its corresponding sulfonyl chloride. This sulfonyl chloride is then reacted with a suitable amine, such as dimethylamine, to produce 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide.
科学研究应用
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential use in treating parasitic infections, particularly schistosomiasis. Schistosomiasis is caused by a parasitic worm that infects humans and animals, and is prevalent in many parts of the world, particularly in sub-Saharan Africa. 2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide has been shown to be highly effective in treating this disease, with a cure rate of up to 90%.
属性
IUPAC Name |
2-(2-imidazol-1-ylethylsulfonyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-15(2)22(19,20)13-6-4-3-5-12(13)21(17,18)10-9-16-8-7-14-11-16/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWCTFOEBCBGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopentyl-N-(2-hydroxyethyl)-N-[(4-methylphenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6625967.png)
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-(3-hydroxy-2-methylphenyl)methanone](/img/structure/B6625972.png)

![2-[(3-cyano-4-fluorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B6625981.png)

![1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine](/img/structure/B6625996.png)
![4-[[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B6626001.png)


![5-[(1-Cyclopropyl-5-propan-2-ylimidazol-2-yl)sulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626039.png)
![8-methoxy-4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]quinoline](/img/structure/B6626048.png)
![1-[(2-methyltetrazol-5-yl)methyl]-4-[3-(trifluoromethoxy)phenyl]-3,6-dihydro-2H-pyridine](/img/structure/B6626050.png)
![2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B6626052.png)
